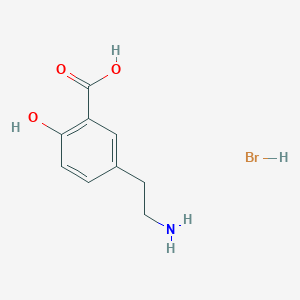
5-(2-Amino-ethyl)-2-hydroxy-benzoic acid hydrobromide; 94%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(2-Amino-ethyl)-2-hydroxy-benzoic acid hydrobromide” is a complex organic molecule. It likely contains an aminoethyl group (-NH2-CH2-CH2-) and a hydroxybenzoic acid group (a benzene ring with a -OH and -COOH attached), and is a hydrobromide salt .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions involving amines, carboxylic acids, and halogenated compounds .Chemical Reactions Analysis
The compound, being an organic molecule, would be expected to undergo various organic reactions. These could include reactions at the amine group, the carboxylic acid group, or the benzene ring .Aplicaciones Científicas De Investigación
Drug Development and Pharmacology
This compound is utilized in the synthesis of various pharmacologically active molecules. Its structure is conducive to forming derivatives that can act as intermediates in the development of drugs with potential anticancer, antimicrobial, and anti-inflammatory properties . The hydrobromide salt form may enhance solubility and stability, making it suitable for medicinal chemistry applications.
Biotinylation in Biochemistry
In biochemistry, this compound can be used for biotinylation, which is the process of attaching biotin to proteins and other macromolecules. This is particularly useful in affinity-based applications such as protein purification and the detection of proteins in assays like ELISA and Western blotting .
Material Science
The compound’s reactive amine group makes it a candidate for creating novel polymers and materials with specific properties. It could be used to modify surfaces or create new biocompatible materials that can be used in various industrial and medical applications .
Environmental Science
Derivatives of this compound may be used in environmental science to develop new materials or chemicals that can help in the remediation of pollutants. Its potential to bind with various substances could make it useful in the capture or breakdown of environmental contaminants .
Biotechnology
In biotechnology, the compound’s ability to react with various functional groups makes it a valuable tool for modifying biological molecules. It can be used in the conjugation of biomolecules, which is essential for developing biosensors, diagnostic tools, and targeted drug delivery systems .
Synthetic Chemistry
As a building block in synthetic chemistry, this compound can be used to synthesize a wide range of heterocyclic compounds. Its versatility in reactions allows for the creation of complex molecules that can have multiple applications, including the development of new chemical entities with potential therapeutic effects .
Mecanismo De Acción
Target of Action
Similar compounds such as 2-aminothiazole-based compounds have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects . These compounds often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Related compounds, such as 2-aminoethyl carboxamide derivatives, have been shown to inhibit monoamine oxidase (mao) with an initial competitive phase, followed by a time-dependent inhibition of mao . This suggests that 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Related compounds, such as 2-aminoethyl carboxamide derivatives, have been associated with the inhibition of monoamine oxidase (mao), suggesting that this compound may also affect similar pathways . Additionally, 2-aminothiazole-based compounds have been associated with various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Result of Action
Related compounds, such as 2-aminothiazole-based compounds, have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects . This suggests that 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide may have similar effects.
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2-aminoethyl)-2-hydroxybenzoic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.BrH/c10-4-3-6-1-2-8(11)7(5-6)9(12)13;/h1-2,5,11H,3-4,10H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZNLFCHHKSJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)C(=O)O)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B6336906.png)





